6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole class of organic compounds. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a bromine atom, a diethylaminoethyl group, and a methoxy group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via a Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with an organomagnesium reagent.
Introduction of the Diethylaminoethyl Group: The brominated indole is reacted with diethylamine in the presence of a suitable base to introduce the diethylaminoethyl group.
Methoxylation: The methoxy group is introduced via methylation using a methylating agent such as dimethyl sulfate.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Chemical Reactions Analysis
6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:
2-bromo-N-[2-(diethylamino)ethyl]butanamide: This compound shares the diethylaminoethyl group but differs in the core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C23H28BrN3O2 |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenylindole-3-carboxamide |
InChI |
InChI=1S/C23H28BrN3O2/c1-5-26(6-2)13-12-25-23(28)22-16(3)27(17-10-8-7-9-11-17)20-15-19(24)21(29-4)14-18(20)22/h7-11,14-15H,5-6,12-13H2,1-4H3,(H,25,28) |
InChI Key |
STFNAPXAWAEXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.